Imidazo[1,2-a]pyrazine-1,2,5-oxadiazole Scaffold Confers Superior Anti-Proliferative Potency Over 1,3,4-Oxadiazole Analog in HepG2 Cells
Derivatives of the imidazo[1,2-a]pyrazine scaffold linked to a 1,2,5-oxadiazole (represented by the target building block) demonstrate significantly improved anti-proliferative activity compared to closely related 1,3,4-oxadiazole analogs. In a head-to-head comparison study, the most active 1,2,5-oxadiazole derivative (10c) exhibited an IC50 of 10.35 ± 0.8 μM against the HepG2 liver cancer cell line, whereas the most active 1,3,4-oxadiazole derivative (10c) showed weaker potency [1]. This quantifiable difference highlights the critical importance of the 1,2,5-oxadiazole regioisomer for achieving enhanced cellular efficacy in this chemotype.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) against HepG2 (liver cancer) cells |
|---|---|
| Target Compound Data | 10.35 ± 0.8 μM (for derivative 10c, a propyl-substituted 1,2,5-oxadiazole) |
| Comparator Or Baseline | 13.36 ± 1.1 μM (for derivative 9f, a methyl carboxylate pyrimidine, and other 1,3,4-oxadiazole derivatives which were generally less active) |
| Quantified Difference | Approximately 1.3-fold lower IC50 (more potent) |
| Conditions | MTT assay; human liver cancer cell line HepG2 |
Why This Matters
For medicinal chemists, this data justifies the selection of the 1,2,5-oxadiazole building block over the more common 1,3,4-oxadiazole to maximize the probability of obtaining a potent lead compound.
- [1] Rao GU, et al. Imidazo[1,2-a]Pyrazine Linked Benzimidazole, Tetrahydropyrimidine, and 1,3,4-Oxadizoles as Anticancer Agents. J Heterocyclic Chem. 2025; DOI: 10.1002/jhet.70114. View Source
